

# An In-depth Technical Guide to the Chemical Structure of Sophoricoside

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## Compound of Interest

Compound Name: Sophoricoside

Cat. No.: B191293

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological pathways of **Sophoricoside**. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

## Chemical Identity and Structure

**Sophoricoside** is an isoflavone glycoside, a class of natural compounds known for their diverse biological activities. It is primarily isolated from the fruits and seeds of *Sophora japonica* L. (the Japanese pagoda tree).<sup>[1][2]</sup> The core structure consists of a genistein aglycone (an isoflavone) attached to a  $\beta$ -D-glucopyranosyl moiety at the 4'-position.

The definitive chemical identifiers for **Sophoricoside** are as follows:

- IUPAC Name: 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Molecular Formula: C<sub>21</sub>H<sub>20</sub>O<sub>10</sub>
- CAS Number: 152-95-4
- SMILES: C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4O[C@@H](CO)O[C@H](O)[C@H]4O

- InChI: InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
- InChIKey: ISQRJFLLIDGZEP-CMWLGVBASA-N

## Physicochemical and Biological Data

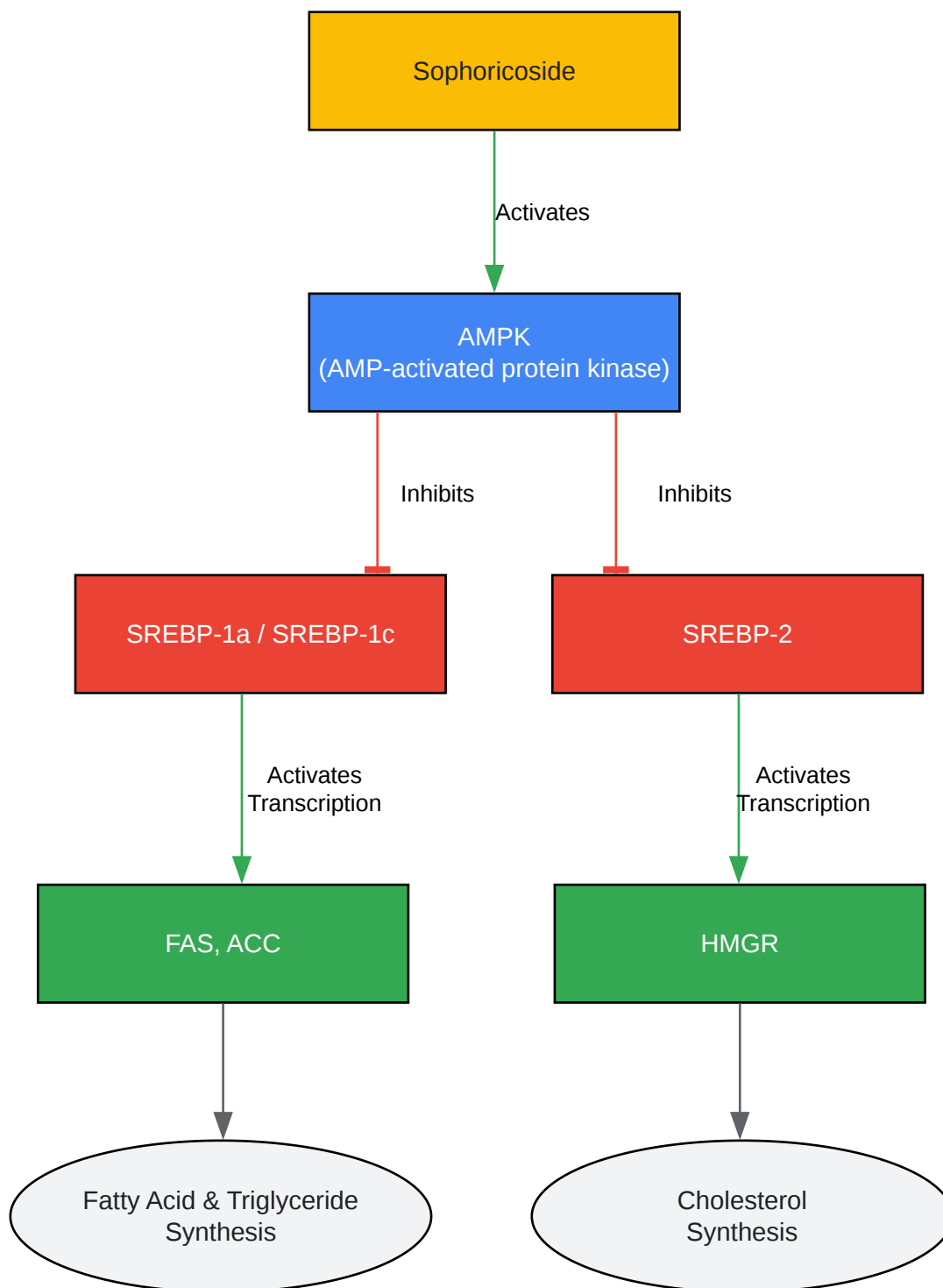
The following table summarizes key quantitative data for **Sophoricoside**, compiled from various analytical and biological studies.

Property	Value
Molecular Weight	432.38 g/mol
Appearance	Off-white to pale yellow crystalline powder
Melting Point	237–238 °C
Density	1.83 g/cm <sup>3</sup>
Solubility	Soluble in DMSO (86 mg/mL), Pyridine. Slightly soluble in Methanol. Published data regarding solubility in water and ethanol is conflicting.
UV-Vis ( $\lambda_{\text{max}}$ )	260 nm (in HPLC mobile phase)
Mass Spectrometry (ESI-)	[M-H] <sup>-</sup> at m/z 431
Biological Activity	Selective inhibitor of cyclooxygenase-2 (COX-2) with an IC <sub>50</sub> of 3.3 $\mu\text{M}$ . <sup>[3][4]</sup> Inhibits lipid accumulation in HepG2 cells at concentrations of 1–10 $\mu\text{M}$ . <sup>[1][5]</sup>

## Key Signaling Pathway: Regulation of Lipogenesis

**Sophoricoside** has been identified as a modulator of lipid metabolism. A key mechanism of action is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and subsequently inhibits

downstream pathways, including the sterol regulatory element-binding protein (SREBP) pathway, which governs the synthesis of fatty acids and cholesterol.



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**Sophoricoside**-mediated inhibition of lipogenesis via the AMPK/SREBP pathway.

## Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of **Sophoricoside**.

### Extraction and Purification from Sophora Fruits

This protocol is adapted from a patented method for industrial-scale extraction.

- **Maceration:** Grind dried Sophora fruit medicinal materials into a coarse powder.
- **Solvent Extraction:** Add 8–12 times the weight of the powdered material in a solvent solution of alkaline, dilute alcohol containing sodium borate.
- **Reflux:** Heat the mixture and reflux for 2-3 cycles to ensure exhaustive extraction.
- **Neutralization & Filtration:** Combine the extracts and adjust the pH to neutral using an appropriate acid. Filter the solution to remove solid plant material.
- **Chromatography:** Pass the neutralized, filtered extract through a macroporous resin column.
- **Elution:** Elute the column with an ethanol-water mixture.
- **Concentration and Precipitation:** Concentrate the eluent to facilitate the precipitation of the crude extract. Dissolve the concentrate in ethyl acetate and filter. The undissolved substance is then dissolved in acetone and filtered again.
- **Crystallization:** The resulting filter cake is dissolved in 70-90% ethanol via backflow. The final product is obtained through 2-4 cycles of crystallization.

### High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of **Sophoricoside** in biological matrices.

- **Instrumentation:** HPLC system with UV detection.
- **Column:** Reversed-phase C18 column.

- Mobile Phase: Acetonitrile:Methanol:0.08% Phosphoric Acid (8:29:63, v/v/v).[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV at 260 nm.[6]
- Sample Preparation (Plasma): Precipitate protein from plasma samples by adding methanol. Centrifuge and inject the supernatant into the HPLC system.[6]
- Internal Standard: Naringin can be used as an internal standard for quantitative analysis.[6]

## Spectroscopic Characterization (NMR & MS)

This outlines a general procedure for the structural confirmation of isolated **Sophoricoside**.

- Sample Preparation (NMR): Dissolve approximately 10-20 mg of purified **Sophoricoside** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
  - <sup>1</sup>H-NMR: Obtain a standard one-dimensional proton spectrum.
  - <sup>13</sup>C-NMR: Obtain a standard one-dimensional carbon spectrum with proton decoupling.
  - 2D NMR: Perform 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
- Sample Preparation (MS): Prepare a dilute solution of **Sophoricoside** in a suitable solvent like methanol or acetonitrile.
- MS Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.
  - Full Scan MS: Acquire a full scan to determine the mass of the deprotonated molecule [M-H]<sup>-</sup>.

- Tandem MS (MS/MS): Select the parent ion (e.g.,  $m/z$  431) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern is crucial for confirming the structure, showing the loss of the glucose moiety (a loss of 162 Da) to yield the genistein aglycone fragment ( $m/z$  269).

## In Vitro Lipogenesis Inhibition Assay

This protocol details a cell-based assay to measure the effect of **Sophoricoside** on lipid accumulation in hepatocytes.

- Cell Culture: Culture human hepatocarcinoma (HepG2) cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO<sub>2</sub> atmosphere.[5]
- Serum Starvation: Before treatment, culture the cells in serum-free DMEM for 12 hours.[5]
- Treatment: Incubate the serum-starved cells with varying concentrations of **Sophoricoside** (e.g., 1, 5, 10 µM) in DMEM containing 100 nM oleic acid for 24 hours to induce lipid accumulation. A vehicle control (DMSO) and a positive control (e.g., 10 µM lovastatin) should be included.[5][7]
- Cell Viability Assay: In a parallel plate, perform an MTT assay to ensure that the tested concentrations of **Sophoricoside** are not cytotoxic.[1]
- Oil Red O Staining:
  - Wash the treated cells with phosphate-buffered saline (PBS).
  - Fix the cells with 10% formalin for at least 1 hour.
  - Wash with water and then with 60% isopropanol.
  - Stain the cells with a freshly prepared and filtered Oil Red O solution for 10 minutes.
  - Wash thoroughly with water to remove excess stain.
- Quantification:

- Visually inspect and photograph the cells under a microscope to observe lipid droplets (stained red).
- For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm using a spectrophotometer. The absorbance is directly proportional to the amount of accumulated lipid.

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